molecular formula C55H70 B3285438 C27/C28 Triaromatic steranes CAS No. 80382-32-7

C27/C28 Triaromatic steranes

Cat. No.: B3285438
CAS No.: 80382-32-7
M. Wt: 731.1 g/mol
InChI Key: RUOSCDGHWUNJHU-PPIGJNCDSA-N
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Description

C27 and C28 triaromatic steranes are complex organic molecules derived from sterols, which are naturally occurring compounds found in the cell membranes of plants, animals, and fungi. These steranes are significant biomarkers in geochemistry and petroleum exploration, as they provide valuable information about the origin, age, and thermal maturity of crude oils and source rocks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of C27 and C28 triaromatic steranes typically involves the thermal maturation of organic matter in sedimentary rocks. This process can be simulated in the laboratory through artificial maturation experiments, where source rocks are subjected to controlled heating to generate hydrocarbons . The steranes are then isolated and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).

Industrial Production Methods

In an industrial context, the production of C27 and C28 triaromatic steranes is not a primary goal. Instead, these compounds are byproducts of the thermal maturation of organic-rich source rocks during petroleum formation. The analysis of these steranes in crude oil and rock samples helps in the exploration and characterization of petroleum reservoirs .

Chemical Reactions Analysis

Types of Reactions

C27 and C28 triaromatic steranes undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original steranes. These products can provide insights into the thermal history and chemical environment of the source rocks .

Mechanism of Action

The mechanism by which C27 and C28 triaromatic steranes exert their effects is primarily through their stability and resistance to biodegradation. These compounds are formed during the thermal maturation of organic matter and remain stable over geological timescales. Their molecular structure allows them to withstand harsh environmental conditions, making them reliable indicators of the thermal history and maturity of petroleum source rocks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C27 and C28 triaromatic steranes are unique due to their specific carbon number, which provides distinct information about the source and maturity of petroleum. The ratios of these steranes to other steranes (e.g., C26 and C29) can be used to distinguish between different oil families and to infer the depositional environment of the source rocks .

Properties

IUPAC Name

(17S)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21-,28+;19-,20-,27+/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOSCDGHWUNJHU-PPIGJNCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.C[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C27/C28 Triaromatic steranes
Reactant of Route 2
C27/C28 Triaromatic steranes
Reactant of Route 3
C27/C28 Triaromatic steranes
Reactant of Route 4
C27/C28 Triaromatic steranes
Reactant of Route 5
C27/C28 Triaromatic steranes
Reactant of Route 6
C27/C28 Triaromatic steranes

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